5-(3-Bromophenyl)-1-methylimidazole
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Overview
Description
5-(3-Bromophenyl)-1-methylimidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds have shown potent antileishmanial and antimalarial activities These activities suggest that the compound may interact with specific proteins or enzymes in these pathogens
Mode of Action
For instance, some compounds inhibit the activity of enzymes or proteins, thereby disrupting the normal functioning of the pathogen
Biochemical Pathways
Similar compounds have been found to interfere with the life cycle of pathogens, thereby exerting their antileishmanial and antimalarial effects . More research is needed to identify the exact biochemical pathways affected by this compound.
Pharmacokinetics
A related compound was found to be quickly absorbed into the blood circulatory system, reaching a maximum concentration (cmax) of 56865 ± 12214 ng/mL at 100 ± 045 h after oral administration
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities, suggesting that they may exert cytotoxic effects on these pathogens
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including ph, temperature, and the presence of other substances
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromophenyl)-1-methylimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromobenzaldehyde and 1-methylimidazole.
Condensation Reaction: 3-bromobenzaldehyde is reacted with 1-methylimidazole in the presence of a suitable base, such as potassium carbonate, under reflux conditions. This results in the formation of this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Electrophilic Aromatic Substitution: The bromophenyl group in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromine atom in the bromophenyl group can be replaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are commonly used.
Nucleophilic Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly employed.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives.
Nucleophilic Substitution: Products include substituted imidazoles with various functional groups.
Oxidation and Reduction: Products include oxidized or reduced imidazole derivatives.
Scientific Research Applications
5-(3-Bromophenyl)-1-methylimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Comparison with Similar Compounds
5-Phenyl-1-methylimidazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-(4-Bromophenyl)-1-methylimidazole: The bromine atom is positioned differently, affecting its chemical properties and applications.
5-(3-Chlorophenyl)-1-methylimidazole: The chlorine atom provides different reactivity compared to the bromine atom.
Properties
IUPAC Name |
5-(3-bromophenyl)-1-methylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-13-7-12-6-10(13)8-3-2-4-9(11)5-8/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKTVJWYHULGAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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